molecular formula C26H25NO B14714810 {3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol CAS No. 14723-45-6

{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol

Cat. No.: B14714810
CAS No.: 14723-45-6
M. Wt: 367.5 g/mol
InChI Key: KAGLERNGBFSYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol is an organic compound that features a naphthalene ring substituted with a dimethylaminomethyl group and a diphenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol typically involves the reaction of naphthalen-2-ylmethanol with dimethylamine and diphenylmethanol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

14723-45-6

Molecular Formula

C26H25NO

Molecular Weight

367.5 g/mol

IUPAC Name

[3-[(dimethylamino)methyl]naphthalen-2-yl]-diphenylmethanol

InChI

InChI=1S/C26H25NO/c1-27(2)19-22-17-20-11-9-10-12-21(20)18-25(22)26(28,23-13-5-3-6-14-23)24-15-7-4-8-16-24/h3-18,28H,19H2,1-2H3

InChI Key

KAGLERNGBFSYRF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=CC=CC=C2C=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.